molecular formula C22H17BrN2O3 B3677890 5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B3677890
M. Wt: 437.3 g/mol
InChI Key: NEGXNVPPBSWSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound is commonly referred to as BMB and is used in various scientific research applications to study the mechanisms of action and biochemical and physiological effects of drugs.

Mechanism of Action

BMB works by binding to GPCRs, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. By binding to these receptors, BMB can be used to study the mechanisms of action of drugs that target GPCRs.
Biochemical and Physiological Effects
BMB has been shown to have a high affinity for certain GPCRs, making it a useful tool for studying their interactions with ligands and other proteins. This compound has also been shown to have minimal toxicity and is well-tolerated in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMB in lab experiments is its high affinity for certain GPCRs, which allows for accurate and precise measurements of receptor-ligand interactions. Additionally, BMB has minimal toxicity and is well-tolerated in lab animals.
However, there are also some limitations to using BMB in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the behavior of endogenous ligands in vivo. Additionally, BMB may not be suitable for studying all types of GPCRs, as its affinity may vary depending on the specific receptor.

Future Directions

There are several potential future directions for research involving BMB. One potential direction is to study the interactions between BMB and different types of GPCRs to gain a better understanding of their mechanisms of action. Another potential direction is to explore the use of BMB in drug discovery and development, as it may be useful in identifying potential drug targets and evaluating the efficacy of new drugs. Overall, BMB has the potential to be a valuable tool in the field of pharmacology and could lead to new insights into the mechanisms of action of drugs.

Scientific Research Applications

BMB is primarily used as a research tool in the field of pharmacology to study the mechanisms of action of drugs. This compound is particularly useful in the study of G protein-coupled receptors (GPCRs), which are a class of cell membrane receptors that are involved in various physiological processes. BMB is used to label GPCRs and study their interactions with ligands and other proteins.

properties

IUPAC Name

5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-9-20-18(11-13)25-22(28-20)14-4-7-16(8-5-14)24-21(26)17-12-15(23)6-10-19(17)27-2/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGXNVPPBSWSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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